molecular formula C10H14ClNO3 B6616564 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride CAS No. 2137715-69-4

4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride

Cat. No. B6616564
CAS RN: 2137715-69-4
M. Wt: 231.67 g/mol
InChI Key: IWQKQPVIIQTBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride, also known as 4-AEMB, is a derivative of benzoic acid and is commonly used in the synthesis of various compounds. 4-AEMB is a white crystalline powder with a melting point of 184-186 °C and a molecular weight of 257.7 g/mol. It is soluble in water, methanol, and ethanol, and is insoluble in diethyl ether. 4-AEMB is a versatile synthetic intermediate used in the synthesis of compounds with various properties and applications, including pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is not well understood. However, it is believed to act as an acid catalyst in the synthesis of various compounds. It is thought to catalyze the reaction of two molecules by protonating them, thus allowing them to react more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride are not well understood. However, it is believed to be non-toxic and non-carcinogenic. Additionally, it is not known to have any significant effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals and other compounds. Additionally, it is relatively easy to synthesize and can be isolated in a pure form. However, there are some limitations to using 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in lab experiments. It is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride in scientific research. It could be used in the synthesis of new compounds with potential applications in medicine and other fields. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases. Additionally, it could be used in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology. Finally, it could be used in the synthesis of compounds with potential applications in the field of green chemistry.

Synthesis Methods

The synthesis of 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is typically achieved by reacting 2-aminoethyl benzoate with 3-methoxybenzoic acid in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then recrystallized from methanol to obtain the desired purity.

Scientific Research Applications

4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride is a versatile synthetic intermediate and has been used in the synthesis of a variety of compounds, including pharmaceuticals and other compounds. It has been used in the synthesis of the anti-inflammatory drug, diclofenac, as well as the antifungal drug, terbinafine. It has also been used in the synthesis of various heterocyclic compounds and natural products, such as the antimalarial drug, artemisinin. Additionally, 4-(2-aminoethyl)-3-methoxybenzoic acid hydrochloride has been used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.

properties

IUPAC Name

4-(2-aminoethyl)-3-methoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQKQPVIIQTBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-3-methoxybenzoic acid hydrochloride

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